

physical and chemical properties of 4-iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-iodopyridin-2(1H)-one

Cat. No.: B1320987

[Get Quote](#)

4-Iodopyridin-2(1H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopyridin-2(1H)-one is a halogenated derivative of the pyridinone scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While specific experimental data for **4-iodopyridin-2(1H)-one** is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its known properties and offer insights into its synthesis, characterization, and potential applications based on the general characteristics of related pyridin-2(1H)-one analogs. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutics and chemical entities.

Introduction

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.^{[1][2]} The introduction of a halogen atom, such as iodine, at the 4-position of the pyridinone ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby modulating its biological activity. This guide focuses on the available information for **4-iodopyridin-2(1H)-one** and provides a framework for its experimental investigation.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of **4-iodopyridin-2(1H)-one** are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties are known. Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential for its application in research and development.

Table 1: Physicochemical Properties of **4-iodopyridin-2(1H)-one**

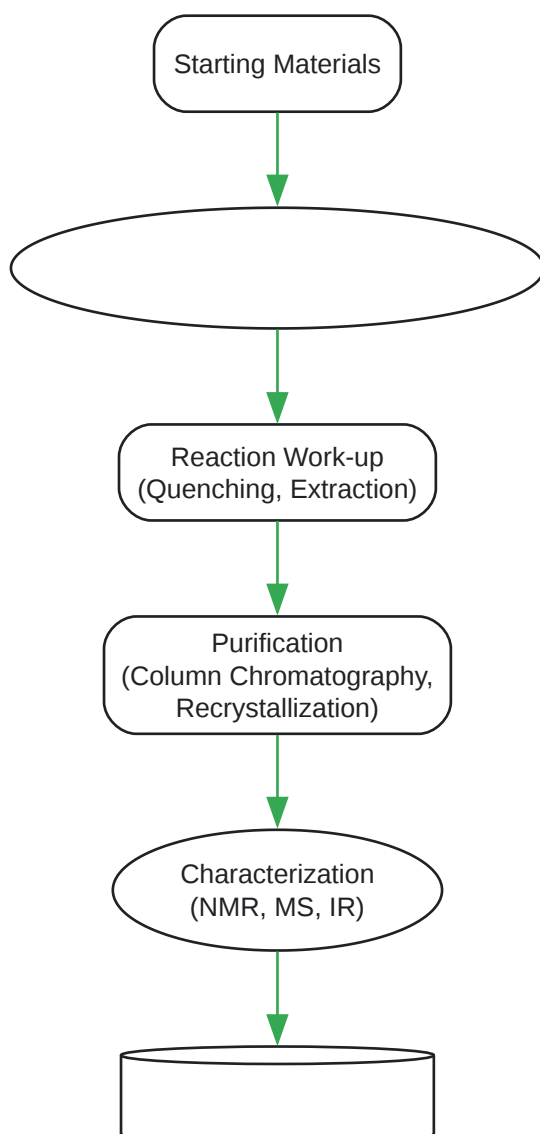
Property	Value	Source
CAS Number	858839-90-4	--INVALID-LINK--
Molecular Formula	C ₅ H ₄ INO	--INVALID-LINK--
Molecular Weight	221.00 g/mol	--INVALID-LINK--
SMILES	<chem>O=C1C=C(I)C=CN1</chem>	--INVALID-LINK--
Purity	Typically available at ≥95%	--INVALID-LINK--

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **4-iodopyridin-2(1H)-one** is not readily available, general methods for the synthesis of substituted pyridin-2(1H)-ones can be adapted. A common strategy involves the cyclization of appropriate precursors or the modification of a pre-existing pyridinone ring.

General Synthetic Approach

A plausible synthetic route could involve the direct iodination of 2-hydroxypyridine or the synthesis from an appropriately substituted precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridin-2(1H)-one.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of **4-iodopyridin-2(1H)-one**.

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyridin-2(1H)-ones

The following is a generalized protocol based on the synthesis of other substituted pyridin-2(1H)-ones and may serve as a starting point for the synthesis of the title compound.

- **Reaction Setup:** To a solution of the starting pyridinone derivative in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid), add the iodinating agent (e.g., N-iodosuccinimide or iodine with an oxidizing agent).

- **Reaction Conditions:** The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- **Work-up:** Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate. The product is then typically extracted into an organic solvent.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure substituted pyridin-2(1H)-one.

Spectroscopic Characterization

The structural confirmation of synthesized **4-iodopyridin-2(1H)-one** would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for **4-iodopyridin-2(1H)-one**

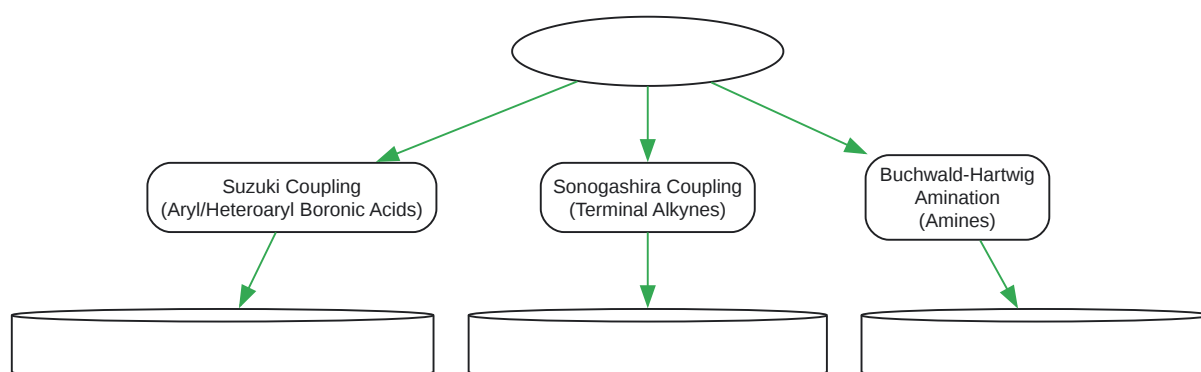
Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons on the pyridinone ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³ C NMR	Signals for the five carbon atoms of the pyridinone ring, including the carbonyl carbon and the carbon bearing the iodine atom.
Mass Spectrometry	The molecular ion peak corresponding to the exact mass of C ₅ H ₄ INO.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridinone ring.

Reactivity and Potential Applications

The chemical reactivity of **4-iodopyridin-2(1H)-one** is expected to be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the

nucleophilicity of the ring nitrogen. The carbon-iodine bond provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the generation of diverse chemical libraries for drug discovery.

The following diagram illustrates the potential for diversification of the **4-iodopyridin-2(1H)-one** scaffold.



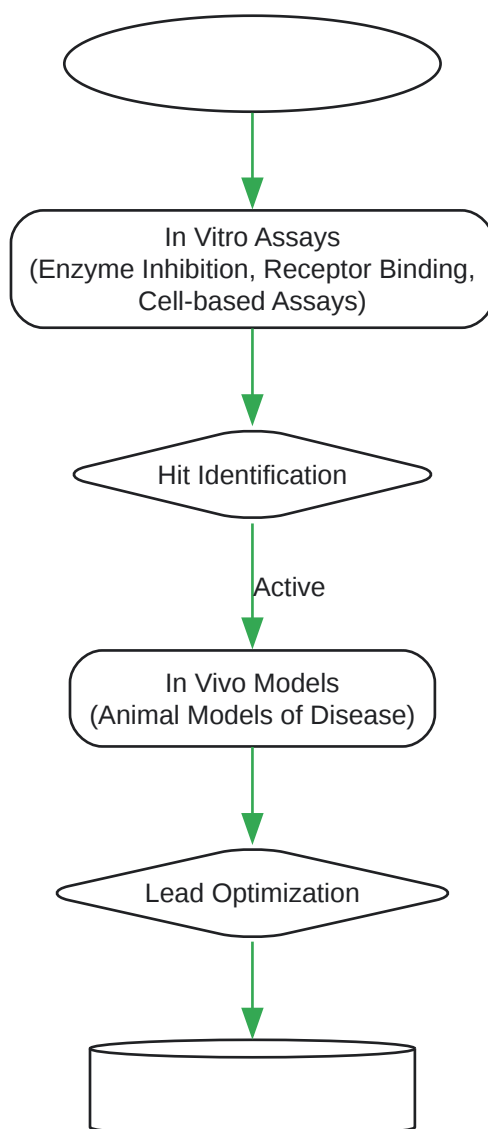
[Click to download full resolution via product page](#)

Potential diversification of **4-iodopyridin-2(1H)-one** via cross-coupling reactions.

Biological Activity and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for **4-iodopyridin-2(1H)-one**, the broader class of pyridin-2(1H)-one derivatives has been associated with various therapeutic effects. For instance, certain substituted pyridinones have shown potent analgesic effects.^[1] The introduction of an iodine atom could potentially enhance or modify these activities. Further research is required to explore the biological profile of **4-iodopyridin-2(1H)-one**.

A general workflow for screening the biological activity of a novel compound like **4-iodopyridin-2(1H)-one** is depicted below.



[Click to download full resolution via product page](#)

A typical workflow for the biological screening of a novel chemical entity.

Conclusion

4-Iodopyridin-2(1H)-one represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a foundational understanding of its basic properties and outlines general methodologies for its synthesis, characterization, and potential derivatization. Further experimental investigation is crucial to fully elucidate the physicochemical and biological properties of this compound and to unlock its potential for the development of novel therapeutics and functional materials. Researchers are encouraged to

use the information and workflows presented herein as a starting point for their investigations into this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-iodopyridin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320987#physical-and-chemical-properties-of-4-iodopyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com